2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide
Description
This compound features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted at the 2-position with a 4-bromophenyl group and at the 8-position with an acetamide moiety linked to a 2-chloro-4-methylphenyl substituent. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with software suites like SHELX and WinGX facilitating refinement and visualization.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4O2/c1-14-2-7-18(17(24)12-14)25-19(29)13-28-10-8-22(9-11-28)26-20(21(30)27-22)15-3-5-16(23)6-4-15/h2-7,12H,8-11,13H2,1H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXXDEMAMSVXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule characterized by a spirocyclic structure and multiple functional groups. Its molecular formula is , with a molecular weight of approximately 489.8 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The structural features of this compound include:
- A bromophenyl group, which is known to enhance biological activity.
- A triazaspiro framework that contributes to its unique three-dimensional conformation.
- An acetamide moiety, which is commonly associated with pharmacological properties.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C22H22BrClN4O2 |
| Molecular Weight | 489.8 g/mol |
| Key Functional Groups | Bromophenyl, Triazaspiro, Acetamide |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial activity : Compounds with bromophenyl groups have shown effectiveness against various bacterial strains.
- Antitumor properties : The spirocyclic structure may interfere with cellular mechanisms involved in tumor growth.
- Enzyme inhibition : Potential interactions with key enzymes in metabolic pathways.
Case Studies and Research Findings
While specific data on the biological activity of this compound is limited, related compounds have been studied extensively. For instance:
- Antimicrobial Studies : Research indicates that derivatives of bromophenyl compounds demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. In one study, a related compound exhibited an inhibition zone of up to 20 mm against Staphylococcus aureus.
- Antitumor Activity : A study on triazaspiro compounds revealed that they could inhibit cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
- Enzyme Interaction Studies : Similar compounds have been shown to act as inhibitors for certain kinases involved in cancer signaling pathways. This suggests that the compound may also possess potential as a therapeutic agent in oncology.
Table 2: Comparative Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
Three closely related compounds are compared below:
Physicochemical and Functional Implications
- Target Compound: The bromine atom enhances molecular polarity and may stabilize π-π interactions in biological targets.
- G610-0193 : The 3,4-dimethylphenyl group increases lipophilicity compared to bromine, which could enhance bioavailability but reduce solubility. Steric hindrance from methyl groups might limit binding to sterically sensitive targets.
- Sulfanyl-Bridged Analogue : The sulfanyl group introduces hydrogen-bonding capability, improving aqueous solubility. The 2,4-dimethoxyphenyl substituent’s electron-donating methoxy groups may alter metabolic stability or redox properties.
Crystallographic and Spectroscopic Analysis
Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving conformational details of these spirocyclic systems. For example, the triazaspiro core’s rigidity minimizes torsional strain, as confirmed by X-ray studies. NMR data (e.g., ¹H and ¹³C shifts) differentiate substituent effects, such as the deshielding of protons near bromine versus methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
